Acide 3-amino-2-méthylpyridine-4-carboxylique

Vue d'ensemble

Description

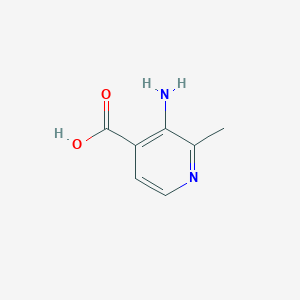

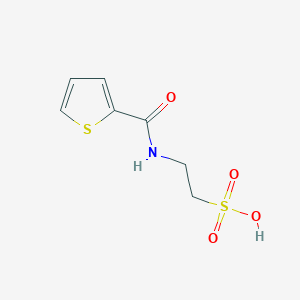

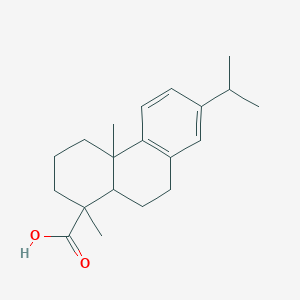

3-Amino-2-methylpyridine-4-carboxylic acid belongs to the class of organic compounds known as aminopyridines and carboxylic acids. Its structure comprises a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group. This compound is of interest in various chemical and pharmaceutical research areas due to its potential as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related aminopyridine derivatives often involves nucleophilic substitution reactions, condensation, or ring transformation strategies. For example, Nishiwaki et al. (2006) demonstrated the synthesis of N-modified 4-aminopyridine-3-carboxylates via ring transformation, indicating a method that could potentially be adapted for synthesizing 3-Amino-2-methylpyridine-4-carboxylic acid by adjusting the substitution pattern on the pyrimidinone precursor and the enaminones used (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Molecular Structure Analysis

The molecular structure of aminopyridine derivatives, including bond lengths, angles, and overall geometry, can be elucidated through techniques such as X-ray diffraction. For instance, the study by Pawlukojć et al. (2007) on 2-aminopyridine-3-carboxylic acid provides insights into the molecular geometries and frequencies of aminopyridine carboxylic acids, which are relevant for understanding the structural aspects of 3-Amino-2-methylpyridine-4-carboxylic acid (Pawlukojć, Starosta, Leciejewicz, Natkaniec, & Nowak, 2007).

Chemical Reactions and Properties

Aminopyridine carboxylic acids can engage in a variety of chemical reactions, including decarboxylation, amidation, and esterification, due to the reactive carboxylic acid group. Additionally, the amino group allows for further functionalization through reactions such as acylation and alkylation. The work by Goher et al. (2003) on complexes formed by nicotinic acid derivatives showcases the versatility of pyridine carboxylic acids in forming hydrogen bonds and complex structures, indicative of the chemical behavior of 3-Amino-2-methylpyridine-4-carboxylic acid in solid-state and solution chemistry (Goher, Mautner, Mak, & Abu-Youssef, 2003).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The presence of both an amino and a carboxylic acid group in 3-Amino-2-methylpyridine-4-carboxylic acid suggests it might exhibit strong hydrogen bonding in the solid state, affecting its solubility and crystallinity. Studies on related compounds provide indirect insights into the physical properties that 3-Amino-2-methylpyridine-4-carboxylic acid might exhibit.

Chemical Properties Analysis

The chemical properties of 3-Amino-2-methylpyridine-4-carboxylic acid, such as acidity/basicity, reactivity, and stability, are influenced by the functional groups present on the pyridine ring. The amino group increases basicity, while the carboxylic acid group introduces acidic properties. The interplay between these groups can lead to interesting chemical behavior, such as the formation of zwitterions or involvement in salt formation with acids or bases. The study on the molecular salts of amino-4-methylpyridinium showcases the potential for 3-Amino-2-methylpyridine-4-carboxylic acid to form salts and engage in proton transfer reactions, highlighting its chemical versatility (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Applications De Recherche Scientifique

Matériaux organiques non linéaires optiques (NLO)

“Acide 3-amino-2-méthylpyridine-4-carboxylique” a été utilisé dans la synthèse de monocristaux organiques non linéaires optiques (NLO). Ces matériaux sont essentiels au développement de divers dispositifs optoélectroniques. Le chevauchement des orbitales π dans la molécule d'acide conduit à une délocalisation de la distribution de charge intermoléculaire, ce qui se traduit par de grandes hyperpolarisabilités et une forte non-linéarité optique .

Synthèse de composés de coordination

Ce composé peut agir comme un ligand pour préparer des composés de coordination cuivre (II)-organique. Les composés de coordination ont une large gamme d'applications en catalyse, en science des matériaux et en chimie médicinale .

Préparation de pyrido-imidazo-isoquinoléines

Il peut être utilisé comme réactif pour préparer des pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinoléines en réagissant avec le cyanure de triméthylsilyle et le phtalaldéhyde. Ces composés présentent un intérêt en raison de leurs activités biologiques potentielles .

Synthèse de polymères de poly (thiourée-amide-imide)

“this compound” peut être utilisé pour synthétiser des polymères de poly (thiourée-amide-imide) organo-solubles et thermiquement stables. Ces polymères ont des applications potentielles dans divers domaines tels que l'électronique, la photonique et la technologie des membranes .

Synthèse de complexes métalliques

Ce composé peut être utilisé comme ligand dans la synthèse de complexes métalliques. Ces complexes ont des applications diverses en catalyse, en magnétisme et en luminescence

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used to target the histamine h3 receptor , which plays a crucial role in the central and peripheral nervous system by controlling the release of histamine and other neurotransmitters .

Mode of Action

It’s known that similar compounds can act as antagonists or inverse agonists for the histamine h3 receptor . This means they could potentially inhibit the receptor’s activity, leading to changes in neurotransmitter release.

Biochemical Pathways

Given its potential role as a histamine h3 receptor antagonist or inverse agonist , it could affect pathways related to neurotransmission, sleep-wake regulation, and cognitive processes.

Pharmacokinetics

It’s known that similar compounds are highly soluble in water , which could potentially impact their bioavailability and distribution in the body.

Result of Action

If it acts as a histamine h3 receptor antagonist or inverse agonist , it could potentially lead to increased release of histamine and other neurotransmitters, affecting various physiological processes.

Action Environment

It’s known that similar compounds are stable under normal conditions

Propriétés

IUPAC Name |

3-amino-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGHJWMQPMUJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560387 | |

| Record name | 3-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122970-17-6 | |

| Record name | 3-Amino-2-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122970-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)